N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxybenzyl, methyl, and tosyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including the development of Alzheimer’s Disease .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to neurogenesis, oxidative stress, and inflammation . These pathways have downstream effects on cellular function and overall health.
Result of Action
Similar compounds have been shown to have anti-inflammatory potential and to reduce the levels of certain proteins in cellular models . These effects could potentially contribute to the compound’s overall action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Tosyl Group: The tosyl group can be introduced via a tosylation reaction, where the quinoline derivative is treated with tosyl chloride in the presence of a base such as pyridine.
Methoxybenzyl Substitution: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 4-methoxybenzyl chloride in the presence of a base.
Methylation: The methyl group can be introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the tosyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzyl or tosyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: 4-methoxybenzyl chloride, tosyl chloride, pyridine, and potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives and de-tosylated products.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone derivatives: These compounds share the methoxybenzyl group and exhibit similar pharmacological properties.
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial and antimicrobial activities.
Tosylated amines: Compounds with tosyl groups, such as tosylarginine methyl ester, are used in various biochemical applications.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and membrane permeability, while the tosyl group increases its stability and reactivity in chemical reactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-4-11-21(12-5-17)31(28,29)24-16-26-23-13-6-18(2)14-22(23)25(24)27-15-19-7-9-20(30-3)10-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGDTRWEASTRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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